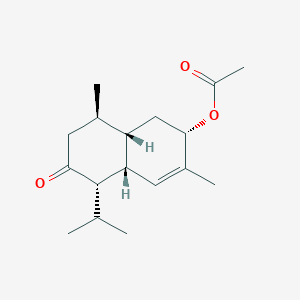
3-Acetoxy-4-cadinen-8-one
説明
"3-Acetoxy-4-cadinen-8-one" likely belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. Such compounds are often studied for their potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The acetoxy and cadinen groups suggest it might be related to terpenoids, a large class of naturally occurring organic compounds derived from five-carbon isoprene units.
Synthesis Analysis
The synthesis of complex molecules like "this compound" involves multiple steps, including the formation of key functional groups and the establishment of the desired stereochemistry. Techniques such as Cadiot-Chodkiewicz coupling and Sonogashira cross-coupling are common for constructing carbon-carbon bonds in such molecules (Kanikarapu et al., 2017). These methods are critical for assembling complex frameworks with high precision.
Molecular Structure Analysis
The molecular structure of compounds like "this compound" is characterized using spectroscopic methods such as NMR (nuclear magnetic resonance) and X-ray crystallography. These techniques provide detailed information on the arrangement of atoms within the molecule and the stereochemistry of its functional groups (B. K. Kırca et al., 2018).
Chemical Reactions and Properties
"this compound" and related compounds undergo various chemical reactions, including decarboxylative acetoxylation, which is a method for introducing acetoxy groups into organic molecules. This reaction is significant for modifying the chemical properties of the compound, making it suitable for further chemical transformations (Senaweera et al., 2019).
科学的研究の応用
Role in Plant Defense Mechanisms
3-Acetoxy-4-cadinen-8-one is a derivative of cadinene, a sesquiterpene, which has been studied for its role in plant defense mechanisms. For example, 8-Hydroxy-(+)-δ-cadinene, a related compound, has been identified as a precursor to hemigossypol in cotton plants (Gossypium hirsutum). This conversion occurs in response to infection by Xanthomonas campestris pv. malvacearum, indicating its significance in the plant's phytoalexin biosynthesis pathway to combat bacterial infections (Wang, Davila-Huerta, & Essenberg, 2003).
Anticancer Properties
Research has demonstrated the potential anticancer properties of cadinene derivatives. For instance, δ-Cadinene has shown inhibitory effects on human ovary cancer (OVCAR-3) cells. This sesquiterpene induced dose-dependent growth inhibitory effects, apoptosis, and cell cycle arrest in cancer cells, which suggests a potential avenue for cancer treatment research (Hui, Zhao, & Zhao, 2015).
Antifungal Activity
Cadinene sesquiterpenes, extracted from Eupatorium adenophorum, have been evaluated for antifungal properties. This research underscores their potential as a natural source of antifungal agents, possibly leading to the development of new fungicides (Kundu et al., 2013).
Safety and Hazards
特性
IUPAC Name |
[(2S,4aR,5S,8R,8aS)-3,8-dimethyl-6-oxo-5-propan-2-yl-2,4a,5,7,8,8a-hexahydro-1H-naphthalen-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,9-10,13-14,16-17H,7-8H2,1-5H3/t10-,13+,14+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLBGEPDNAWIIP-NKJUWPKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C2C1CC(C(=C2)C)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1C[C@@H](C(=C2)C)OC(=O)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



